molecular formula C30H16N4Na4O14S4 B12110402 DI-Snadns

DI-Snadns

Cat. No.: B12110402
M. Wt: 876.7 g/mol
InChI Key: OEVNAUYUXBYBLX-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

DI-Snadns is synthesized by coupling diazotized sulfanilic acid with chromotropic acid. The reaction involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

DI-Snadns undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various colored derivatives that are useful in analytical applications .

Scientific Research Applications

DI-Snadns has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in diagnostic assays.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of DI-Snadns involves its ability to form complexes with metal ions. The compound’s sulfonic acid groups and azo linkages allow it to bind selectively to certain metal ions, leading to color changes that can be measured spectrophotometrically. This property makes it valuable in analytical chemistry for the detection and quantification of metals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI-Snadns is unique due to its stability and the distinct color changes it undergoes under various conditions. These properties make it particularly useful in analytical applications where precise and reliable measurements are required .

Properties

Molecular Formula

C30H16N4Na4O14S4

Molecular Weight

876.7 g/mol

IUPAC Name

tetrasodium;4-[[1,8-dioxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C30H20N4O14S4.4Na/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21;;;;/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4

InChI Key

OEVNAUYUXBYBLX-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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